molecular formula C18H23N3O3S B2982450 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1209429-02-6

2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2982450
CAS No.: 1209429-02-6
M. Wt: 361.46
InChI Key: XRRDPGNLEXXNKQ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a fascinating organic compound known for its diverse applications in various scientific fields. This molecule belongs to a class of compounds that incorporates both heterocyclic and sulfur-containing functional groups, making it a subject of interest in medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A commonly used route includes:

  • Formation of the 1,3,4-oxadiazole ring: : Starting with a suitable hydrazide and furfural, the 1,3,4-oxadiazole ring is formed through cyclization.

  • Piperidine functionalization: : The oxadiazole derivative is then reacted with 4-substituted piperidine.

  • Thiol ether formation:

Industrial Production Methods: In an industrial setting, the production of this compound might employ more efficient catalytic processes and scalable reaction conditions to ensure high yield and purity. Typically, continuous flow reactors or batch processes with rigorous control over temperature, pressure, and solvent conditions are utilized.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The sulfur atom in the cyclopentylthio group can be oxidized to sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can undergo reduction to form different functional groups.

  • Substitution: : The ethanone and piperidine components can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products Formed:
  • Sulfoxides and sulfones: : From oxidation reactions.

  • Amines or alcohols: : From reduction of the oxadiazole ring.

  • Various substituted products: : From nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity. Its unique structure makes it a valuable starting material for creating new compounds with potential therapeutic properties.

Biology: In biological research, derivatives of this compound are studied for their interactions with various biological targets, including enzymes and receptors. These studies help in understanding the compound's potential as a bioactive agent.

Medicine: Medicinally, it is explored for its potential use in developing new drugs, particularly those targeting central nervous system disorders, due to its ability to modulate neurological pathways.

Industry: In the industrial sector, it finds applications in the development of specialty chemicals and materials, where its unique chemical properties are harnessed to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves multiple molecular interactions:

Molecular Targets and Pathways:
  • Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways.

  • Receptor modulation: : It can act on specific receptors in the nervous system, altering neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Cyclopentylthio)-1-(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Incorporates a thiazole ring instead of a furan ring.

  • 2-(Cyclopentylthio)-1-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Includes a benzofuran ring.

Uniqueness: What sets 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone apart is its combination of the furan ring and oxadiazole moiety with the cyclopentylthio and piperidine structures. This unique arrangement allows for a diverse range of chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRDPGNLEXXNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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